molecular formula C10H7F2NO4S B2472048 4-(2,4-Difluorophenyl)-1lambda~6~,4-thiazinane-1,1,3,5-tetraone CAS No. 338793-95-6

4-(2,4-Difluorophenyl)-1lambda~6~,4-thiazinane-1,1,3,5-tetraone

Cat. No.: B2472048
CAS No.: 338793-95-6
M. Wt: 275.23
InChI Key: POUNBOQYJHUOQY-UHFFFAOYSA-N
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Description

4-(2,4-Difluorophenyl)-1lambda~6~,4-thiazinane-1,1,3,5-tetraone is a chemical compound characterized by the presence of a difluorophenyl group attached to a thiazinane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-Difluorophenyl)-1lambda~6~,4-thiazinane-1,1,3,5-tetraone typically involves the reaction of 2,4-difluorophenyl isocyanate with appropriate thiazinane precursors under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions and to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as chromatography and crystallization ensures the production of high-purity this compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

4-(2,4-Difluorophenyl)-1lambda~6~,4-thiazinane-1,1,3,5-tetraone undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high selectivity and yield .

Major Products Formed

Scientific Research Applications

4-(2,4-Difluorophenyl)-1lambda~6~,4-thiazinane-1,1,3,5-tetraone has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and treatment strategies.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of 4-(2,4-Difluorophenyl)-1lambda~6~,4-thiazinane-1,1,3,5-tetraone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity and influencing various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(2,4-Difluorophenyl)-1lambda~6~,4-thiazinane-1,1,3,5-tetraone include other difluorophenyl derivatives and thiazinane-based compounds. Examples include:

Uniqueness

What sets this compound apart is its unique combination of a difluorophenyl group and a thiazinane ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

4-(2,4-difluorophenyl)-1,1-dioxo-1,4-thiazinane-3,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F2NO4S/c11-6-1-2-8(7(12)3-6)13-9(14)4-18(16,17)5-10(13)15/h1-3H,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POUNBOQYJHUOQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)CS1(=O)=O)C2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F2NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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